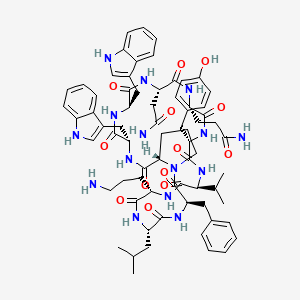

Tyrocidine C

Description

Properties

CAS No. |

3252-29-7 |

|---|---|

Molecular Formula |

C70H89N15O13 |

Molecular Weight |

1348.5 g/mol |

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-24,27-bis(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide |

InChI |

InChI=1S/C70H89N15O13/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95)/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-/m0/s1 |

InChI Key |

NJMWWUADORPGGY-AJOXBXEMSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8 |

Origin of Product |

United States |

Molecular Biosynthesis and Enzymatic Assembly of Tyrocidine C

Nonribosomal Peptide Synthetase (NRPS) Machinery

The core of Tyrocidine C synthesis lies in the NRPS machinery, a series of large, modular enzymes that act as an assembly line for peptide construction. researchgate.netnih.gov Unlike ribosomal protein synthesis, the sequence of amino acids in tyrocidine is not determined by an mRNA template but by the specific arrangement of modules within the synthetase enzymes. wikipedia.orgencyclopedia.pub

The tyrocidine synthetase system is composed of three multifunctional proteins: TycA, TycB, and TycC, which are encoded by the tycA, tycB, and tycC genes, respectively, located on the tyrocidine operon. wikipedia.orgnih.gov These three enzymes work in concert to assemble the decapeptide. The size of each synthetase corresponds to the number of amino acids it activates and incorporates:

TycA: The smallest of the three, TycA, consists of a single module responsible for activating the first amino acid in the sequence. wikipedia.orgresearchgate.net

TycB: The intermediate-sized enzyme, TycB, contains three modules and is responsible for incorporating the next three amino acids. wikipedia.orgresearchgate.net

TycC: The largest synthetase, TycC, is comprised of six modules and incorporates the final six amino acids of the chain. wikipedia.orgresearchgate.net

This modular organization ensures the sequential and specific addition of each amino acid to the growing peptide chain. researchgate.net

Table 1: Organization of Tyrocidine Synthetases

| Synthetase | Number of Modules | Amino Acids Incorporated |

|---|---|---|

| TycA | 1 | 1 |

| TycB | 3 | 3 |

| TycC | 6 | 6 |

Each module within the tyrocidine synthetases is further divided into specific domains that perform distinct catalytic functions. The core domains found in each module are:

Adenylation (A) Domain: This domain is responsible for selecting and activating a specific amino acid. wikipedia.orgresearchgate.net It utilizes ATP to convert the amino acid into an aminoacyl adenylate, priming it for the subsequent steps. wikipedia.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, also known as the PCP domain. wikipedia.org This domain contains a 4'-phosphopantetheine (B1211885) prosthetic group that covalently binds the growing peptide chain via a thioester linkage. wikipedia.org

Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond. wikipedia.orgresearchgate.net It facilitates the transfer of the growing peptide chain from the T domain of the preceding module to the amino group of the amino acid attached to the T domain of the current module. wikipedia.org

Table 2: Core Domains of Tyrocidine Synthetase Modules and Their Functions

| Domain | Function |

|---|---|

| Adenylation (A) | Selects and activates a specific amino acid using ATP. |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid and the growing peptide chain. |

| Condensation (C) | Catalyzes the formation of the peptide bond between amino acids. |

Amino Acid Activation and Chain Elongation Mechanisms

The process of building the this compound peptide chain begins with the A domain of the first module of TycA selecting and activating the initial amino acid. wikipedia.orgresearchgate.net This activation involves the hydrolysis of ATP to form an aminoacyl-AMP intermediate and pyrophosphate. wikipedia.org The activated amino acid is then transferred to the PCP domain of the same module.

Chain elongation proceeds in a sequential manner. wikipedia.org The C domain of the second module catalyzes the formation of a peptide bond between the first amino acid (attached to the PCP of the first module) and the second amino acid (attached to the PCP of the second module). wikipedia.orgnih.gov This process continues down the assembly line of TycB and TycC, with each C domain facilitating the addition of the next amino acid in the sequence. wikipedia.org The growing peptide chain is passed from one PCP domain to the next until the full decapeptide is assembled. wikipedia.orgnih.gov

Stereochemical Modifications during Biosynthesis

A key feature of tyrocidine biosynthesis is the incorporation of D-amino acids, which are not typically found in ribosomally synthesized proteins. This is achieved through the action of specialized domains within the NRPS machinery.

The conversion of L-amino acids to their D-isomers is carried out by an Epimerization (E) domain. wikipedia.org In tyrocidine synthesis, E-domains are present in the modules responsible for incorporating D-amino acids. wikipedia.orgnih.gov The E-domain acts on the amino acid after it has been attached to the PCP domain, catalyzing the inversion of its stereochemistry from the L- to the D-configuration. wikipedia.orgnih.gov

The production of different tyrocidine analogues, including this compound, is a result of the flexible substrate specificity of certain A-domains within the synthetase complex. wikipedia.orgnih.gov The A-domains in the third and fourth modules of the tyrocidine synthetase can accept and activate different aromatic amino acids.

In the case of this compound, the A-domain of the third module specifically recognizes and activates L-Tryptophan, and the A-domain of the fourth module also activates L-Tryptophan. The subsequent action of the E-domain in the fourth module then converts this L-Tryptophan to D-Tryptophan before it is incorporated into the growing peptide chain. asm.orgsemanticscholar.org Similarly, the first module of TycA activates L-Phenylalanine, which is then converted to D-Phenylalanine by an E-domain within that module. wikipedia.orgnih.gov This precise control over amino acid selection and stereochemical modification is what defines the final structure of this compound. asm.org

Macrocyclization and Product Release by Thioesterase Domain (Te-domain)

The final and crucial step in the biosynthesis of this compound is the macrocyclization and release of the elongated peptide chain, a process catalyzed by the thioesterase (TE) domain. nih.gov This domain is located at the C-terminus of the third tyrocidine synthetase, TycC. nih.govasm.org The TE domain's primary function is to ensure the head-to-tail cyclization of the linear decapeptide precursor, which is tethered to the synthetase as a thioester. nih.govresearchgate.net

The release mechanism is initiated by the transfer of the fully assembled decapeptidyl chain from the final peptidyl carrier protein (PCP) domain of TycC to a highly conserved active site serine residue within the TE domain, forming an acyl-O-TE intermediate. wikipedia.orgnih.gov This covalent intermediate can then be resolved in one of two ways: either through an intramolecular attack by the N-terminal amino group of the peptide, resulting in the formation of the cyclic tyrocidine product, or by hydrolysis, which would release a linear decapeptide. wikipedia.org In the case of tyrocidine biosynthesis, the intramolecular cyclization is the predominant and biologically relevant pathway. nih.govwikipedia.org

The excised TE domain from the tyrocidine synthetase has been shown to be an autonomous catalytic unit, capable of cyclizing synthetic peptide thioester substrates that mimic the natural substrate. nih.govpnas.org This property has been harnessed for chemoenzymatic strategies to produce novel cyclic peptides. wikipedia.org For this in vitro cyclization to occur, the linear peptide must be activated at its C-terminus, often with an N-acetylcysteamine (SNAC) group, which serves as a mimic of the native phosphopantetheinyl arm of the PCP domain. nih.govbeilstein-journals.org

Substrate Flexibility and Production of this compound Variants

The tyrocidine biosynthetic machinery exhibits a degree of substrate flexibility, which accounts for the natural production of a mixture of tyrocidine variants, including Tyrocidine A, B, C, and D. wikipedia.org This variability arises from the ability of the adenylation (A) domains within the synthetase modules to recognize and activate amino acids that are structurally similar to their preferred substrate. nih.govasm.org The specific amino acid composition of the resulting tyrocidine variant is therefore dependent on the pool of available amino acid precursors. wikipedia.org

The thioesterase domain itself also demonstrates considerable substrate tolerance. beilstein-journals.org Studies have shown that the TycC TE domain can catalyze the cyclization of linear peptide thioesters with significant alterations in their amino acid sequence. nih.govpnas.org An alanine (B10760859) scan through all ten positions of tyrocidine revealed that only the D-Phenylalanine and L-Ornithine residues are critical for efficient cyclization. wikipedia.org The TE domain can also accommodate variations in the length of the peptide substrate, successfully cyclizing peptides ranging from six to fourteen residues. acs.org

This inherent flexibility of the TE domain has been exploited to generate libraries of novel cyclic peptides with potential therapeutic applications. nih.govpnas.org By providing synthetic linear peptide precursors with altered sequences to the isolated TE domain, researchers have been able to create cyclic peptides with biological activities distinct from that of the parent tyrocidine molecule. nih.gov

| Feature | Description |

| Natural Variants | The tyrocidine synthetase system can incorporate structurally similar amino acids, leading to the production of Tyrocidine A, B, C, and D. wikipedia.org |

| TE Domain Flexibility | The TycC thioesterase domain exhibits broad substrate tolerance, enabling the cyclization of peptides with altered sequences and lengths. nih.govbeilstein-journals.orgacs.org |

| Critical Residues | For efficient cyclization by the TE domain, D-Phenylalanine and L-Ornithine are the most critical residues in the peptide sequence. wikipedia.org |

| Chemoenzymatic Synthesis | The substrate flexibility of the TE domain is utilized in chemoenzymatic approaches to generate novel cyclic peptides. wikipedia.orgbeilstein-journals.org |

Genetic Organization of the Tyrocidine Biosynthesis Operon

The genes responsible for the biosynthesis of tyrocidine are clustered together in a single operon in the genome of Brevibacillus brevis. nih.govasm.orgnih.gov This operon, designated the tyc operon, spans approximately 39.5 kilobases and contains the structural genes for the three tyrocidine synthetases: tycA, tycB, and tycC. nih.govasm.org The organization of these genes within the operon reflects the collinearity principle of nonribosomal peptide synthesis, where the sequence of genes and their internal modules corresponds to the sequence of amino acids in the final peptide product. nih.govasm.org

The tycA gene encodes the first synthetase, TycA, which is responsible for activating the first amino acid of the chain. nih.govasm.org The tycB gene, located downstream of tycA, encodes the second synthetase, TycB. nih.govasm.orgnih.gov Finally, the tycC gene encodes the largest of the three synthetases, TycC, which incorporates the remaining amino acids and includes the C-terminal thioesterase domain for cyclization and release. nih.govasm.org

In addition to the synthetase genes, the tyc operon also contains other open reading frames (ORFs) located downstream of tycC. wikipedia.org These have been identified as tycD and tycE, which show homology to ATP-binding cassette (ABC) transporters and are believed to be involved in the secretion of tyrocidine, potentially conferring resistance to the producing organism. wikipedia.org Another ORF, tycF, has been identified as encoding a putative thioesterase, though its precise function in tyrocidine biosynthesis remains to be fully elucidated. asm.orgwikipedia.org

| Gene | Encoded Protein | Function |

| tycA | TycA | Tyrocidine Synthetase 1 |

| tycB | TycB | Tyrocidine Synthetase 2 |

| tycC | TycC | Tyrocidine Synthetase 3 |

| tycD | TycD | ABC Transporter |

| tycE | TycE | ABC Transporter |

| tycF | TycF | Putative Thioesterase |

Biochemical Characterization of Biosynthetic Enzymes

The enzymatic machinery for tyrocidine biosynthesis is composed of three large, multifunctional peptide synthetases: TycA, TycB, and TycC. nih.govasm.org These enzymes are organized into modules, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govasm.org A typical module is further subdivided into several domains, each with a specific catalytic function. nih.govwikipedia.org

The core domains of a module include the adenylation (A) domain, which selects and activates a specific amino acid as an aminoacyl adenylate at the expense of ATP; the peptidyl carrier protein (PCP) or thiolation (T) domain, which covalently binds the activated amino acid via a 4'-phosphopantetheine cofactor; and the condensation (C) domain, which catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the preceding module. nih.govasm.orgresearchgate.net

Some modules may also contain an epimerization (E) domain, which is responsible for converting an L-amino acid to its D-isomeric form. nih.govasm.orgwikipedia.org In the tyrocidine synthetase system, E domains are present in the modules that incorporate D-phenylalanine. wikipedia.org The final module of TycC contains the thioesterase (TE) domain, which, as previously discussed, is responsible for the cyclization and release of the final product. nih.govasm.org

The individual adenylation domains of the tyrocidine synthetases have been cloned, expressed, and biochemically characterized. nih.govasm.org These studies have confirmed the amino acid specificity of each domain, which aligns with the known amino acid sequence of tyrocidine and its variants. nih.govasm.org The kinetic parameters (Km values) of these isolated A-domains for their respective amino acid substrates have been found to be comparable to those of the intact, wild-type enzymes. nih.gov

| Enzyme | Number of Modules | Function |

| TycA | 1 | Activates the first amino acid and contains an epimerization domain. nih.govasm.org |

| TycB | 3 | Incorporates the next three amino acids and includes an epimerization domain. nih.govasm.org |

| TycC | 6 | Incorporates the final six amino acids and contains the C-terminal thioesterase domain for cyclization. nih.govasm.org |

Structural Elucidation and Conformational Dynamics of Tyrocidine C

Primary Amino Acid Sequence and Cyclic Decapeptide Structure

Tyrocidine C is a homodetic cyclic decapeptide, meaning it is composed of ten amino acids linked head-to-tail to form a continuous ring. The primary structure consists of the sequence L-Phenylalanine, L-Proline, L-Tryptophan, D-Tryptophan, L-Asparagine, L-Glutamine, L-Tyrosine, L-Valine, L-Ornithine, and L-Leucine. The cyclization occurs through an amide bond between the C-terminus of the L-Leucine residue and the N-terminus of the D-Phenylalanine residue.

| Position | Amino Acid | Abbreviation | Stereochemistry |

|---|---|---|---|

| 1 | D-Phenylalanine | D-Phe | Dextrorotatory |

| 2 | L-Proline | L-Pro | Levorotatory |

| 3 | L-Tryptophan | L-Trp | Levorotatory |

| 4 | D-Tryptophan | D-Trp | Dextrorotatory |

| 5 | L-Asparagine | L-Asn | Levorotatory |

| 6 | L-Glutamine | L-Gln | Levorotatory |

| 7 | L-Tyrosine | L-Tyr | Levorotatory |

| 8 | L-Valine | L-Val | Levorotatory |

| 9 | L-Ornithine | L-Orn | Levorotatory |

| 10 | L-Leucine | L-Leu | Levorotatory |

Stereochemical Features of this compound

A notable feature of the tyrocidine family, including this compound, is the incorporation of non-proteinogenic D-amino acids. This is a result of the non-ribosomal peptide synthetase (NRPS) machinery, which contains epimerization domains capable of converting L-amino acids to their D-enantiomers during synthesis. In this compound, two of the ten amino acids possess D-stereochemistry: D-Phenylalanine at position 1 and D-Tryptophan at position 4. The presence of these D-amino acids is crucial for the peptide's conformational stability and its ability to adopt a specific three-dimensional structure.

Secondary Structure Analysis: Beta-Sheet Conformations

In aqueous environments, this compound adopts a well-defined secondary structure characterized by an antiparallel β-sheet. This conformation is stabilized by a network of intramolecular hydrogen bonds between the backbone amide and carbonyl groups of the peptide chain. Structural studies on the highly similar Tyrocidine A have shown that its molecule forms a two-stranded antiparallel beta sheet, with the strands connected by tight beta turns. This rigid, cyclic β-sheet structure is a foundational characteristic of the tyrocidine class and is essential for its subsequent self-assembly and biological function.

Oligomerization and Self-Assembly Properties of this compound

Tyrocidines are known for their strong tendency to self-assemble in polar solvents. This process is driven by intermolecular interactions, leading to the formation of various oligomeric species.

Research has demonstrated that this compound readily forms dimers in aqueous solutions. This dimerization is a critical step that precedes the formation of larger aggregates. The process involves the association of two monomeric β-sheet structures. These dimers can then act as building blocks for higher-order oligomers, including tetramers and even larger, more complex nanostructures. The peptides can form these dimers by associating sideways, a process stabilized mainly by hydrogen bonding, or by stacking on top of each other, which is stabilized by hydrophobic interactions.

A key consequence of dimerization is the establishment of a pronounced amphipathic character. While the monomeric form of this compound has its hydrophobic and hydrophilic residues somewhat distributed, the dimer organizes these residues into distinct faces. The high-resolution crystal structure of the Tyrocidine A dimer reveals an intimate and highly amphipathic structure, where the two monomers associate to form a single, highly curved four-stranded antiparallel β-sheet. This assembly results in a structure with a hydrophobic, convex face and a polar, concave face, a feature believed to be essential for its biological activity. It is this dimeric, amphipathic conformation that is proposed to be the active form of the molecule.

Comparative Structural Analysis with Other Tyrocidine Analogues (A, B, D)

The tyrocidine complex produced by B. brevis is a mixture of several analogues, primarily A, B, C, and D. These analogues share a conserved cyclic decapeptide backbone but differ in the specific aromatic amino acid residues at positions 3, 4, and 7. These substitutions are due to the relative concentrations of these amino acids in the growth medium and the relaxed specificity of the non-ribosomal peptide synthetase enzymes.

| Position | Tyrocidine A | Tyrocidine B | This compound | Tyrocidine D |

|---|---|---|---|---|

| 1 | D-Phe | D-Phe | D-Phe | D-Phe |

| 2 | L-Pro | L-Pro | L-Pro | L-Pro |

| 3 | L-Phe | L-Trp | L-Trp | L-Trp |

| 4 | D-Phe | D-Phe | D-Trp | D-Trp |

| 5 | L-Asn | L-Asn | L-Asn | L-Asn |

| 6 | L-Gln | L-Gln | L-Gln | L-Gln |

| 7 | L-Tyr | L-Tyr | L-Tyr | L-Trp |

| 8 | L-Val | L-Val | L-Val | L-Val |

| 9 | L-Orn | L-Orn | L-Orn | L-Orn |

| 10 | L-Leu | L-Leu | L-Leu | L-Leu |

Advanced Spectroscopic and Computational Techniques for Structure Determination

The elucidation of the three-dimensional structure and conformational dynamics of this compound, a complex cyclic decapeptide, necessitates a sophisticated, multi-faceted approach that integrates advanced spectroscopic and computational methods. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry provide empirical data, which are then often complemented and rationalized by computational modeling, particularly molecular dynamics simulations. This synergy allows for a comprehensive understanding of the molecule's structure in both solid and solution states.

X-Ray Crystallography

While a dedicated crystal structure for this compound is not widely cited, high-resolution X-ray diffraction data for its exceptionally close analogue, Tyrocidine A, provides critical insights into the fundamental architecture of this peptide family. nih.govrcsb.org The structure of Tyrocidine A was determined at a resolution of 0.95 Å, revealing an intimate, highly amphipathic homodimer. nih.govresearchgate.net This structure is characterized by four beta-strands that form a single, highly curved antiparallel beta-sheet. rcsb.org The detailed atomic coordinates from crystallography offer a static but precise picture of bond lengths, angles, and the crucial intramolecular and intermolecular hydrogen bonds that stabilize the peptide's conformation. The quality of crystallographic data is assessed by parameters such as the R-value and resolution, which indicate the goodness of fit between the model and the experimental diffraction data.

| Parameter | Value | Significance |

|---|---|---|

| PDB ID | 4M6E | Unique identifier in the Protein Data Bank. |

| Method | X-RAY DIFFRACTION | The experimental technique used. rcsb.org |

| Resolution (Å) | 0.95 | A measure of the level of detail; lower values are better. rcsb.org |

| R-Value Work | 0.134 | Discrepancy between the experimental and model-calculated structure factors for the working set of reflections. rcsb.org |

| R-Value Free | 0.142 | Similar to R-work, but calculated for a test set of reflections not used in refinement to prevent model bias. rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing a view of their dynamic conformational states. For tyrocidines, NMR studies, including 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), have been fundamental in defining the peptide's backbone torsion angles and identifying intramolecular hydrogen bonds. nih.govgoogle.com These experiments measure through-space proximity between protons, allowing for the calculation of distance restraints that guide structure determination.

NMR has also been employed to study the interaction of tyrocidines with other molecules, such as saccharides. nih.gov Such studies monitor changes in the chemical shifts of amide protons upon titration with a ligand, revealing the specific residues involved in the interaction and providing data to calculate binding affinities. nih.gov For instance, amides exposed to the solvent or involved in intermolecular associations show the largest chemical shift perturbations, whereas those engaged in stable, intramolecular hydrogen bonds are less affected. nih.gov

| NMR Technique | Information Obtained | Key Findings |

|---|---|---|

| 2D NOESY | Interproton distances (<5 Å) | Provided initial backbone torsion angles and predicted intramolecular hydrogen bonds, largely consistent with later crystal structures. nih.gov |

| Chemical Shift Perturbation | Mapping of interaction surfaces | Identified amide protons on the peptide's exterior as primary sites for interaction with glucose. nih.gov |

| 31P Solid-State NMR | Lipid phase behavior | Showed that tyrocidines induce lipid phase separation and stabilize the liquid crystalline phase in model membranes. asm.org |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the initial characterization of peptides like this compound. High-resolution techniques, such as Time-of-Flight Electrospray Mass Spectrometry (TOF-ESMS), provide precise mass measurements that confirm the elemental composition and purity of the isolated peptide. sun.ac.za MS is also crucial for sequencing and identifying different analogues within a mixture. acs.org Beyond primary structure, MS can be used to study non-covalent interactions, such as the complexation of tyrocidines with metal cations, by analyzing the mass shifts upon ion binding. sun.ac.za

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C70H89N15O13 | PubChem nih.gov |

| Exact Mass | 1347.67642795 Da | PubChem nih.gov |

| Monoisotopic Mass | 1347.67642795 Da | PubChem nih.gov |

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods, especially molecular dynamics (MD) simulations, bridge the gap between static structural data and the dynamic behavior of molecules in a physiological context. MD simulations use classical mechanics to model the movements of atoms in a system over time, providing insights into conformational flexibility, stability, and intermolecular interactions. mdpi.comyoutube.com

For tyrocidines, MD simulations are often integrated with experimental data. For example, distance restraints obtained from NMR experiments can be incorporated into simulations to generate more accurate models of the peptide's structure in solution. nih.gov These simulations can explore the conformational ensemble of this compound, revealing transient states and dynamic processes that are not visible in static crystal structures. rsc.org Furthermore, MD simulations are instrumental in modeling the interaction of tyrocidines with bacterial membranes, helping to elucidate their mechanism of action at an atomistic level by visualizing how the peptide adsorbs onto and perturbs the lipid bilayer. frontiersin.org

Molecular Mechanisms of Action of Tyrocidine C

Membrane-Targeting Mechanisms

The primary target of Tyrocidine C is the cell membrane, where it initiates a cascade of disruptive events leading to cell death. encyclopedia.pubwikipedia.org

This compound rapidly perturbs the lipid bilayer of target microbes, leading to a swift permeabilization of the membrane. encyclopedia.pub This process is initiated by the peptide's ability to intercalate into the lipid phase of the membrane. encyclopedia.pubwikipedia.org A key indicator of this membrane disruption is the immediate and strong depolarization of the bacterial cell membrane, which has been observed even at concentrations below the minimum inhibitory concentration (MIC). nih.govresearchgate.net This depolarization signifies a collapse of the membrane's electrochemical potential. nih.gov

The permeabilization effect is not limited to small ions. Studies have shown that this compound can form large membrane lesions, sufficient to allow the passage of bulky molecules like the fluorescent dye propidium (B1200493) iodide into the cell. nih.govresearchgate.net This indicates a significant and generalized disruption of the membrane's barrier function. nih.gov The interaction of this compound with phospholipids (B1166683) greatly perturbs the barrier properties of model membranes. nih.gov

A significant aspect of this compound's mechanism is the formation of discrete, ion-conducting pores through the cell membrane. nih.govresearchgate.netnih.govasm.org In vitro experiments using planar model lipid membranes that mimic the composition of Gram-positive bacterial membranes have provided detailed insights into the properties of these pores. nih.gov

Conductivity measurements reveal that this compound forms defined, long-lived pores that can remain open for several seconds. nih.gov These pores exhibit specific conductance values, distinguishing them from general, non-specific membrane leakage. nih.gov The formation of these channels allows for the uncontrolled flux of ions across the membrane, contributing to the dissipation of the membrane potential and disruption of cellular homeostasis. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Model Membrane Composition | POPG-POPE (3:1) | nih.gov |

| Applied Transmembrane Potential | 100 mV | nih.gov |

| Peak Single-Channel Current | 3.5 pA | nih.gov |

| Calculated Conductance | 35 pS | nih.gov |

| Pore Duration | Up to several seconds | nih.gov |

This compound profoundly alters the physical organization and fluidity of the lipid bilayer. nih.govresearchgate.netnih.govasm.org It induces the segregation of lipids into distinct domains, a phenomenon known as lipid phase separation. nih.govasm.orgresearchgate.net This results in the formation of localized fluid membrane patches. nih.govresearchgate.net

| Phenomenon | Observation | Method of Detection | Reference |

|---|---|---|---|

| Lipid Phase Separation | Induces segregation of lipids into distinct domains | Laurdan Generalized Polarization (GP) Microscopy | nih.govresearchgate.net |

| Formation of Fluid Patches | Creates localized areas of increased membrane fluidity | Laurdan GP Microscopy, DiIC12 Staining | nih.govresearchgate.net |

| Bulk Membrane Rigidification | Causes an overall decrease in the fluidity of the rest of the membrane | Laurdan GP Spectroscopy | nih.govresearchgate.net |

A direct consequence of the membrane perturbation, pore formation, and altered fluidity caused by this compound is the widespread delocalization of both peripheral and integral membrane proteins. nih.govresearchgate.netnih.govasm.org The proper localization and function of these proteins are critically dependent on the integrity and specific properties of the lipid bilayer. researchgate.net

The induced lipid phase separation is a likely driver for this delocalization, as proteins may be excluded from the newly formed rigid domains or preferentially partition into the fluid patches, disrupting their normal organization and function. nih.govresearchgate.net This effect is broad, impacting a wide range of proteins, including those involved in crucial cellular processes. For instance, proteins dependent on the membrane potential, such as MinD and DivIVA, are delocalized. nih.gov Furthermore, even proteins whose membrane association is independent of the membrane potential, like the phospholipid synthase PlsX, are displaced from the membrane, highlighting the profound structural disruption caused by this compound. nih.gov

The interaction of this compound with membranes is characterized by avid binding. nih.gov While specific dissociation constants for this compound are not extensively detailed, studies on the closely related Tyrocidine A demonstrate tight binding to membrane mimetics. nih.gov Surface plasmon resonance experiments with Tyrocidine A on immobilized lipid compositions mimicking bacterial membranes revealed an apparent dissociation constant (KD) of 10 µM. nih.gov

Conductivity measurements for this compound show that ion pore formation occurs at low nanomolar concentrations, which implies a high-affinity interaction with the lipid bilayer. nih.gov The ability to efficiently permeabilize bacterial cells at concentrations at or below the measured binding constants for its analogues further underscores the strong and functionally relevant binding of tyrocidines to their target membranes. nih.gov

Structural studies and fluorescence quenching experiments with Tyrocidine A, a close analogue of this compound, have provided a model for its orientation and insertion into phospholipid bilayers. nih.gov Tyrocidines are known to form highly amphipathic homodimers. nih.gov The proposed model suggests that this dimer sits (B43327) at the membrane-water interface. nih.gov

In this orientation, the hydrophobic, convex face of the dimer's β-sheet structure inserts into the nonpolar, acyl chain interior of the lipid bilayer. nih.gov Concurrently, the polar, concave face of the dimer remains oriented towards the aqueous phase. nih.gov This specific orientation facilitates the disruption of the membrane's architecture, leading to the observed permeabilization and other downstream effects. nih.gov

Intracellular Target Interactions

Beyond its well-documented effects on the cell membrane, this compound exhibits a multifaceted mode of action by engaging with various intracellular targets. These interactions contribute significantly to its potent antimicrobial activity and highlight its capacity to disrupt cellular processes on multiple fronts.

Interaction with Nucleic Acids: DNA Binding and Damage

This compound has been shown to directly interact with bacterial DNA, representing a significant aspect of its intracellular mechanism. researchgate.netnih.gov This interaction is not merely superficial; the peptide antibiotic binds to DNA to form a stable complex. acs.org This binding process is characterized by its cooperative nature. The complex formed between tyrocidine and native DNA demonstrates stability against the action of nucleolytic enzymes. Research indicates that this binding can lead to the formation of single-stranded regions within the DNA structure. acs.org

The consequence of this interaction is direct DNA damage, which distinguishes its mechanism from other cyclic peptides like gramicidin (B1672133) S, which does not exhibit DNA-targeting activity in vivo. researchgate.netnih.gov By binding to and damaging DNA, this compound can inhibit critical cellular processes such as DNA replication, contributing to its bactericidal effects. researchgate.net

Table 1: Summary of this compound Interaction with DNA

| Feature of Interaction | Description | Reference |

|---|---|---|

| Binding Target | Bacterial DNA | researchgate.netnih.gov |

| Complex Formation | Forms a stable complex with native DNA | acs.org |

| Binding Nature | Suggestive of cooperative binding | acs.org |

| Consequence | Causes DNA damage; formation of single-stranded regions | researchgate.netacs.org |

| Downstream Effect | Inhibition of DNA replication and transcription | researchgate.netacs.org |

Interference with DNA-Binding Proteins

In addition to directly targeting DNA, this compound also interferes with proteins that bind to DNA. researchgate.netnih.gov This represents another layer of its intracellular activity. By disrupting the function of DNA-binding proteins, this compound can impede essential cellular machinery. For instance, it has been noted that the peptide affects the initiation process of transcription, a crucial step that is mediated by DNA-directed RNA polymerases. acs.org This interference with vital enzymes further disrupts the normal flow of genetic information and cellular function, amplifying its antimicrobial efficacy.

Impact on Cellular Components Beyond the Membrane (e.g., Cell Wall Integrity)

While this compound's primary target is the cell membrane, its actions lead to consequences that affect other cellular components, such as the cell wall. Treatment with this compound can lead to cell lysis, which suggests a compromise of cell wall integrity. nih.gov However, the mechanism appears distinct from that of other antibiotics that directly inhibit cell wall synthesis. For example, while gramicidin S treatment results in protoplasts protruding through breaches in the cell wall, this specific phenotype is not observed with this compound. nih.gov This indicates that although the cell wall is ultimately affected, likely due to the loss of turgor pressure and cellular content leakage from membrane disruption, the primary mechanism of this compound is not the direct inhibition of cell wall precursor synthesis. nih.gov

Multi-Targeting Approaches and Combinatorial Mechanisms

The efficacy of this compound is rooted in its ability to engage multiple cellular targets, a strategy that is advantageous in overcoming microbial resistance. researchgate.netnih.gov This multi-target mechanism includes forming ion-conducting pores in the cell membrane, inducing lipid phase separation, reducing membrane fluidity, causing DNA damage, and interfering with DNA-binding proteins. researchgate.netnih.gov Such a broad-based attack makes it difficult for bacteria to develop resistance through single-point mutations. nih.gov

Table 2: Synergistic Activity of Tyrocidines with Antifungal Agents against C. albicans Biofilms

| Combination | FICI Value Range | Outcome | Reference |

|---|---|---|---|

| Tyrocidines + Amphotericin B | 0.14 - 0.42 | Pronounced Synergy | nih.gov |

| Tyrocidines + Caspofungin | 0.10 - 0.35 | Pronounced Synergy | nih.gov |

Structure Activity Relationship Sar of Tyrocidine C and Derivatives

Influence of Aromatic Residues (Trp3-D-Trp4) on Bioactivity

The variable dipeptide unit at positions 3 and 4, which in Tyrocidine C consists of Trp3-D-Trp4, plays a pivotal role in determining its bioactivity and selectivity. sun.ac.zanih.gov Molecular modeling indicates that the aromatic residues of this unit extend to opposite sides of the tyrocidine structure. sun.ac.za Specifically, the residue at position 3 (Trp3) extends to one side, while the residue at position 4 (D-Trp4) and the cationic Orn9 residue extend toward the opposite side. sun.ac.za This segregation is believed to have significant implications for the peptide's self-assembly and interaction with microbial membranes. sun.ac.za

Studies comparing different natural tyrocidines have illuminated the distinct roles of these aromatic residues. For instance, the substitution of Phe3 to Trp3 (as seen when comparing Tyrocidine A to Tyrocidine B) leads to decreased antiplasmodial activity. sun.ac.za However, when D-Trp4 is present, as in this compound, the substitution from Phe3 to Trp3 does not significantly influence this activity. sun.ac.za The residue at position 4 appears to be particularly important for antiplasmodial action, with D-Phe4 being ideal. sun.ac.za

In the context of antibacterial activity, the bulkier Trp3-D-Trp4 side chains of this compound, compared to the Phe3-D-Phe4 of Tyrocidine A, may contribute to stronger lipid spreading and a greater capacity for forming pores in bacterial membranes. researchgate.net This is consistent with findings that this compound is more active against Bacillus subtilis and leads to immediate, strong depolarization of the bacterial membrane, indicative of pore formation. nih.govasm.org The specific aromatic residues, therefore, are key modulators of both the potency and the mechanism of antimicrobial action. researchgate.net

| Tyrocidine Analogue | Residue at Position 3 | Residue at Position 4 | Observed Effect on Bioactivity |

|---|---|---|---|

| Tyrocidine A (TrcA) | Phe | D-Phe | High antiplasmodial activity. sun.ac.za |

| Tyrocidine B (TrcB) | Trp | D-Phe | Decreased antiplasmodial activity compared to TrcA. sun.ac.za |

| This compound (TrcC) | Trp | D-Trp | Similar antiplasmodial activity to TrcB. sun.ac.za Potent antibacterial activity. nih.govasm.org |

Role of Amphipathicity and Curvature in Membrane Interaction

Tyrocidines possess a distinct amphipathic structure, which is crucial for their membrane-disrupting mechanism. nih.gov X-ray crystallography reveals that tyrocidine forms a highly amphipathic homodimer, with a hydrophobic convex face and a polar concave face. nih.gov The model for membrane interaction suggests that this hydrophobic face inserts into the lipid bilayer, while the polar face, containing the charged Orn9 residue, remains oriented toward the aqueous phase. nih.gov This amphipathic nature facilitates the peptide's ability to permeate and perturb the integrity of the bacterial cell membrane. wikipedia.org

The curvature of the peptide is another critical structural feature. Compared to the related cyclic decapeptide gramicidin (B1672133) S, tyrocidine is significantly more curved. nih.gov This high degree of curvature is thought to facilitate the formation of discrete dimers, whereas the flatter structure of gramicidin S may favor the formation of extended sheet-like structures on membranes. nih.gov The defined amphipathic structure of the tyrocidine dimer is a key determinant of its interaction with and disruption of target membranes. nih.gov Studies on synthetic analogues have confirmed that increasing the amphipathicity, within a certain range, leads to improved antibacterial activity. nih.gov

Correlation between Oligomerization State and Antimicrobial Efficacy

The biological activity of tyrocidines is also connected to their propensity for self-assembly into oligomeric states. Research suggests that the antilisterial activity of tyrocidines is associated with increased self-assembly within a membrane-like environment. core.ac.uk This implies that the formation of higher-order structures or lytic complexes within the bacterial membrane is a crucial step in their antibacterial mechanism. core.ac.uk

Conversely, for antiplasmodial activity, the opposite correlation has been observed. Higher antiplasmodial efficacy is associated with reduced self-assembly in a membrane-mimetic environment, suggesting a different mechanism of action that does not rely on the formation of large lytic complexes in the target cell membrane. core.ac.uk A close analogue, Tryptocidine C, which differs from this compound only at position 7 (Trp instead of Tyr), has been shown to oligomerize into stable dimers and tetramers, which then further self-assemble into larger nanospheres. researchgate.net This cooperative oligomerization process is concentration-dependent and highlights the dynamic nature of tyrocidine self-assembly, which can be modulated to influence biological activity. core.ac.ukresearchgate.net The specific activity of a tyrocidine, therefore, may be governed by a balance between self-assembly, membrane interaction, and potential cation complexation. core.ac.uk

Rational Design of this compound Analogues to Modulate Activity and Specificity

The understanding of tyrocidine's SAR provides a framework for the rational design of new analogues with enhanced activity and improved specificity. By making specific amino acid substitutions, it is possible to systematically alter the peptide's physicochemical properties, such as amphipathicity, hydrophobicity, and charge distribution, to optimize its antibacterial profile. nih.gov

Research on Tyrocidine A, a close structural relative of this compound, has demonstrated the success of this approach. researchgate.netnih.gov Point substitutions that alter the amphipathicity have been shown to systematically improve antibacterial activity. nih.gov For example, introducing additional positive charges on the polar face of the amphipathic structure can modulate bioactivity, although the placement of these charges is critically important, as a simple increase in hydrophilicity does not guarantee increased potency. nih.gov

The goal of these modifications is often to create analogues that retain strong antimicrobial activity while potentially reducing toxicity to human cells. By strategically modifying the peptide's structure—for instance, by altering residues on either the polar or non-polar face—it is possible to fine-tune the balance between antibacterial efficacy and hemolytic side effects, thereby improving the therapeutic index. nih.govmdpi.com This rational design approach, grounded in SAR principles, holds promise for developing novel peptide-based therapeutics.

| Design Strategy | Targeted Property | Example Modification (on Tyrocidine A scaffold) | Observed Outcome |

|---|---|---|---|

| Increase positive charge on polar face | Hydrophilicity / Amphipathicity | Substitution with Lysine residues | Improved antibacterial potency (2 to 8-fold). nih.gov |

| Modify residues on non-polar face | Hydrophobicity / Amphipathicity | Substitution with Pentafluorophenylalanine | Moderate improvement in activity against Gram-positive pathogens. nih.gov |

| Alter aromatic residues | Membrane interaction / Selectivity | Trp substitution at position 7 | Improved selectivity and activity against resistant P. falciparum strains. researchgate.net |

Quantitative SAR Studies (e.g., PCA)

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For peptides like this compound, QSAR models can be developed to predict the antimicrobial potency of new analogues based on a set of calculated molecular descriptors. researchgate.net These descriptors quantify various physicochemical properties of the molecules.

While specific, detailed QSAR studies on this compound are not extensively published, research on the broader tyrocidine family has identified key physicochemical parameters that correlate with bioactivity. Remarkably similar SAR trends have been found between the growth inhibition of Gram-positive bacteria and parameters such as solution amphipathicity, theoretical lipophilicity, side-chain surface area, and mass-over-charge ratio. sun.ac.za

Principal Component Analysis (PCA) is a statistical technique often employed in QSAR to reduce the complexity of the data. nih.gov In a typical peptide QSAR study, numerous descriptors are calculated for a series of analogues. PCA can be used to analyze this data matrix, identify the most important underlying factors (principal components) that explain the variance in the data, and visualize the relationships between different analogues. nih.govmdpi.com This allows researchers to identify which structural properties are most influential on activity and can help in the selection of diverse compounds for synthesis and testing, thereby streamlining the drug design process. nih.gov

Advanced Methodologies for Tyrocidine C Research

High-Resolution Structural Biology

Determining the high-resolution structure of Tyrocidine C and its analogues is fundamental to understanding its mechanism of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation in Mimetic Environments

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides like tyrocidine in solution, particularly in environments that mimic the biological membrane. By analyzing nuclear spin properties in a magnetic field, researchers can deduce the peptide's conformation.

Studies on tyrocidine A, a closely related analogue, have utilized NMR in solvents such as methanol-d4 (B120146) and dimethyl-d6 sulfoxide (B87167) (Me2SO-d6) to determine side-chain and tertiary conformations. nih.gov These analyses, based on scalar coupling constants and chemical shifts, revealed that the peptide backbone adopts a stable conformation stabilized by four hydrogen bonds, which facilitates its characteristic head-to-tail cyclization. encyclopedia.pub In these mimetic environments, most amino acid residues in tyrocidine A were found to exist in highly preferred χ1 conformations. nih.gov Amides involved in intramolecular hydrogen bonding are largely unaffected by environmental changes, whereas amides exposed to the exterior or involved in intermolecular association show significant chemical shift changes. nih.gov More recent studies have also employed NMR to monitor the conformational changes of peptides over time in sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a membrane-mimicking system. mdpi.com This approach allows for the observation of transitions from unordered to more stable, ordered secondary structures like α-helices. mdpi.com

X-ray Crystallography of Tyrocidine Analogues

X-ray crystallography provides unparalleled detail about the static, solid-state structure of molecules. While a crystal structure for this compound itself is not explicitly detailed in the provided sources, the high-resolution (0.95 Å) crystal structure of Tyrocidine A offers significant insights. nih.gov

The crystallographic data revealed that Tyrocidine A forms a highly amphipathic homodimer. nih.gov This dimer is composed of four beta-strands that come together to form a single, highly curved antiparallel beta-sheet. nih.gov This structural arrangement results in a molecule with two distinct faces: a hydrophobic convex face and a polar concave face. nih.gov This pronounced amphipathicity is key to its interaction with membranes, suggesting a model where the hydrophobic face inserts into the lipid bilayer core while the polar face remains oriented toward the aqueous environment. nih.gov The structure of the dimer is central to its biological function, and many hydrophobic D-amino acids can be substituted at the center of the hydrophobic face with little impact on antimicrobial activity. nih.gov

Biophysical Characterization of Membrane Interactions

Understanding how this compound interacts with and disrupts bacterial membranes is central to explaining its antimicrobial activity. A variety of biophysical techniques are employed to characterize these interactions in real-time, providing data on binding kinetics, membrane permeabilization, and changes in membrane properties.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. bioradiations.comjacksonimmuno.com It allows for the determination of kinetic parameters such as association (k_a) and dissociation (k_d) rate constants. bioradiations.com In the study of tyrocidine, SPR has been used to directly assess the peptide's binding to immobilized lipid membranes designed to mimic bacterial membranes. nih.gov

These experiments demonstrated that tyrocidine binds readily and avidly to these model membranes. nih.gov The kinetic analysis of this interaction proved to be complex and was not adequately described by simple binding models. nih.gov However, the data confirmed a tight binding to bacterial membrane mimetics, with an apparent dissociation constant (K_D) of approximately 10 μM. nih.gov This strong binding affinity correlates well with the peptide's ability to disrupt membrane integrity. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Binding Target | Immobilized bacterial membrane mimetics | nih.gov |

| Binding Affinity | Readily and avidly binds | nih.gov |

| Apparent Dissociation Constant (K_D) | ~10 μM | nih.gov |

| Kinetic Model | Complex, not described by simple models | nih.gov |

Ion Efflux and Membrane Potential Assays (e.g., Potassium Efflux, DiSC(3)5)

A key consequence of tyrocidine's interaction with bacterial membranes is the disruption of the membrane's barrier function, leading to ion leakage and depolarization. These effects are quantified using specific assays.

Potassium Efflux Assays: These assays measure the drug-induced release of potassium ions (K+) from bacterial cells. Using a potassium-sensitive fluorophore, researchers can monitor the increase in extracellular K+ concentration upon exposure to tyrocidine. nih.gov Studies on M. luteus demonstrated clear, dose-dependent membrane disruption by tyrocidine, with an estimated EC50 value of 2.4 ± 0.9 μM. nih.gov This confirms that the peptide efficiently permeabilizes bacterial cells at concentrations consistent with its binding affinity. nih.gov

Membrane Potential Assays: The membrane potential-sensitive fluorescent probe 3,3'-Dipropylthiadicarbocyanine iodide (DiSC(3)5) is used to monitor changes in the transmembrane potential. nih.govnih.gov This cationic dye accumulates in polarized membranes, and its release into the aqueous environment upon membrane depolarization results in increased fluorescence. nih.gov Experiments with B. subtilis have shown that this compound causes immediate and strong depolarization of the cell membrane, even at concentrations below its minimum inhibitory concentration (MIC). nih.gov This indicates that disruption of the membrane potential is a primary and rapid event in its mechanism of action. nih.govresearchgate.net

| Assay Type | Methodology | Key Finding for this compound / Analogues | Reference |

|---|---|---|---|

| Potassium Efflux | Monitoring K+ release from M. luteus using a potassium-sensitive fluorophore. | Dose-dependent membrane disruption with an EC50 of 2.4 ± 0.9 μM. | nih.gov |

| Membrane Potential | Using the potentiometric dye DiSC(3)5 with B. subtilis. | Immediate and strong membrane depolarization at sub-MIC concentrations. | nih.govresearchgate.net |

Fluorescence Spectroscopy (e.g., Quenching, Laurdan Assays, Propidium (B1200493) Iodide Influx)

Fluorescence spectroscopy offers a range of methods to probe the peptide's orientation within the membrane, its effect on membrane fluidity, and its ability to create pores large enough for dye influx.

Fluorescence Quenching: These experiments are used to determine the orientation and depth of penetration of the peptide within the lipid bilayer. By preparing tyrocidine variants with an intrinsic fluorescent probe (e.g., p-cyanophenylalanine) at different positions—one on the polar face and one on the apolar face—researchers can measure quenching by either water-soluble or membrane-embedded quenchers. nih.gov Results showed that the probe on the apolar face was more efficiently quenched by membrane-embedded quenchers, supporting a model where the hydrophobic face of the tyrocidine dimer inserts into the membrane core. nih.gov

Propidium Iodide (PI) Influx: Propidium iodide is a fluorescent dye that cannot cross the membrane of viable cells. nih.govmdpi.com Its influx and subsequent fluorescence upon binding to intracellular nucleic acids is a direct measure of membrane permeabilization. researchgate.netresearchgate.net Assays using PI have confirmed that tyrocidines permeabilize the membranes of bacteria like B. subtilis. nih.govresearchgate.net This permeabilization allows the influx of small molecules, confirming the disruption of membrane integrity. researchgate.net

| Assay Type | Methodology | Key Finding | Reference |

|---|---|---|---|

| Fluorescence Quenching | Using tyrocidine variants with fluorescent probes and various quenchers. | Supports a model where the hydrophobic face inserts into the membrane. | nih.gov |

| Laurdan GP Assay | Measuring Laurdan's spectral shift to quantify membrane fluidity. | Causes rapid, overall membrane rigidification with localized fluid patches. | researchgate.netresearchgate.net |

| Propidium Iodide (PI) Influx | Monitoring PI fluorescence to assess membrane permeabilization. | Confirms dose-dependent permeabilization of bacterial membranes. | nih.govresearchgate.netresearchgate.net |

Planar Lipid Bilayer Electrophysiology for Pore Formation

Planar lipid bilayer electrophysiology is a powerful technique used to investigate the interactions of peptides and other molecules with biological membranes. This methodology allows for the detailed study of ion channel formation and membrane disruption by providing a well-defined model system that mimics a biological membrane. In the context of this compound research, this technique has been instrumental in elucidating its mechanism of action, specifically its ability to form pores in lipid bilayers.

The experimental setup involves the formation of a lipid bilayer across a small aperture separating two aqueous compartments. This artificial membrane is then subjected to a transmembrane potential, and the resulting electrical current is measured. When a pore-forming agent like this compound is introduced, the disruption of the membrane's integrity and the formation of ion-conducting channels can be observed as discrete, quantifiable changes in the electrical current.

A study investigating the antibacterial mechanisms of tyrocidines A and C utilized in vitro conductivity measurements on a planar model lipid system designed to mimic Gram-positive bacterial membranes (a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol [POPG] and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) [POPE]). nih.gov The researchers observed distinct conductivity events for this compound at nanomolar concentrations, indicating the formation of ion-conducting pores. nih.gov These pores were found to be discrete and long-lived, staying open for up to several seconds. nih.gov

The findings from this study provided direct evidence that this compound induces the formation of defined ion-conducting pores, a key aspect of its antibacterial activity. nih.gov The characteristics of these pores, such as their conductance and duration, offer insights into the molecular mechanism by which this compound disrupts the cell membrane of target bacteria.

| Parameter | Value for this compound | Reference |

| Peak Current Transition | 3.5 pA | nih.gov |

| Calculated Conductance | 35 pS | nih.gov |

| Pore Duration | Up to several seconds | nih.gov |

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) has become an indispensable tool in the study of complex biomolecules like this compound. Its high sensitivity, specificity, and ability to provide detailed structural information have made it central to the characterization, sequencing, and analysis of this cyclic peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Characterization and De Novo Sequencing

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile molecules like peptides, as it allows them to be transferred into the gas phase without significant fragmentation. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation and sequencing.

In the context of this compound, ESI-MS is used to determine its precise molecular weight, which is a critical first step in its identification and characterization. The high-resolution capabilities of modern mass spectrometers enable the differentiation of this compound from other closely related tyrocidine variants that may differ by only a single amino acid.

De novo sequencing of cyclic peptides like this compound using MS/MS presents a greater challenge than for linear peptides due to the absence of defined termini, which typically direct fragmentation in a predictable manner. However, by employing various fragmentation techniques within the mass spectrometer, such as collision-induced dissociation (CID), it is possible to generate a series of fragment ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues. By piecing together this information, the amino acid sequence of the cyclic peptide can be deduced.

MALDI-TOF Mass Spectrometry for Metabolic Profiling and In Situ Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of biomolecules. It is particularly valuable for the rapid analysis of complex biological samples and for imaging the spatial distribution of molecules directly in tissues.

In the study of this compound, MALDI-TOF MS can be used for metabolic profiling of the producing organism, Bacillus aneurinolyticus (formerly Bacillus brevis). This allows researchers to analyze the production of this compound and other related metabolites under different growth conditions, providing insights into its biosynthesis.

A significant application of MALDI-TOF MS is in the in situ analysis of microbial cells. Research has demonstrated the ability to detect and perform structural analysis of tyrocidine-like cyclic peptides, known as streptocidins, directly from Brevibacillus cells picked from agar (B569324) plates. researchgate.net This whole-cell MALDI-TOF-MS approach allows for the rapid metabolic profiling of microorganisms and the identification of natural products without the need for extensive sample preparation and purification. researchgate.net This technique holds great potential for the direct analysis of this compound production in its native biological context. researchgate.net

High-Resolution Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity

Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is a highly sensitive and high-resolution analytical technique used for the separation, identification, and quantification of components in a complex mixture. For this compound, UPLC-MS is a critical tool for assessing its purity and confirming its identity.

The UPLC system provides excellent chromatographic separation of this compound from other tyrocidine variants and any impurities that may be present in a sample. This high-resolution separation is crucial, as tyrocidines often exist as a mixture of closely related analogues. Following separation by UPLC, the eluting compounds are introduced into the mass spectrometer.

The mass spectrometer provides two key pieces of information: the mass-to-charge ratio (m/z) and the fragmentation pattern of the molecule. High-resolution mass spectrometry allows for the accurate determination of the molecular weight of this compound, which helps to confirm its identity. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions (MS/MS), the amino acid sequence can be verified. This combination of chromatographic separation and mass spectrometric detection provides a robust method for the unambiguous identification and purity assessment of this compound. researchgate.net

| Technique | Application for this compound | Key Findings | Reference |

| ESI-MS/MS | Characterization and De Novo Sequencing | Enables precise molecular weight determination and deduction of the amino acid sequence through fragmentation analysis. | |

| MALDI-TOF MS | Metabolic Profiling and In Situ Analysis | Allows for rapid analysis of this compound production in microbial cultures and direct detection in bacterial cells. | researchgate.net |

| UPLC-MS | Purity and Identity | Provides high-resolution separation of this compound from related variants and impurities, coupled with accurate mass determination for identity confirmation. | researchgate.netsun.ac.za |

Advanced Microscopy Techniques (e.g., Electron Microscopy, Time-Lapse Microscopy, SIM)

Advanced microscopy techniques have provided invaluable visual evidence of the effects of this compound on bacterial cells, complementing the biochemical and biophysical data on its mechanism of action. These techniques allow for the direct observation of cellular damage and the dynamic processes that occur upon exposure to the antibiotic.

Transmission Electron Microscopy (TEM) has been used to visualize the ultrastructural changes in bacteria treated with tyrocidines. Studies have revealed that tyrocidines cause severe cellular damage, including the leakage of intracellular contents and cell lysis. nih.gov This is in contrast to other cyclic peptides like gramicidin (B1672133) S, which induce more subtle changes to the cell shape without causing widespread lysis. nih.gov

Time-Lapse Microscopy offers a dynamic view of the antibacterial action of this compound. By capturing images of live bacterial cells over time, researchers can observe the sequence of events following antibiotic treatment. For instance, time-lapse experiments with Bacillus subtilis cells stained with a membrane dye have shown that tyrocidines induce the formation of membrane patches within minutes, which is quickly followed by a reduction in intracellular green fluorescent protein (GFP) signal near these patches and subsequent cell shrinkage. nih.gov

Structured Illumination Microscopy (SIM) , a super-resolution microscopy technique, has been employed to examine the effects of tyrocidines on the bacterial cell membrane in greater detail. SIM imaging of B. subtilis has shown that treatment with tyrocidines leads to the formation of strongly fluorescent foci and regions that are completely unstained, suggesting significant membrane reorganization. nih.gov Furthermore, SIM has revealed that tyrocidines induce membrane invaginations, providing a more detailed picture of the membrane disruption process. nih.gov

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches have become increasingly important in understanding the structure-function relationships of bioactive peptides like this compound. These methods provide insights into the three-dimensional structure of the peptide, its interactions with model membranes, and the potential mechanisms of its biological activity at an atomic level of detail.

Molecular dynamics (MD) simulations, for example, can be used to model the behavior of this compound in different environments, such as in water or embedded within a lipid bilayer. These simulations can reveal the conformational flexibility of the peptide, its preferred orientation in a membrane, and the specific interactions it forms with lipid molecules.

One study utilized molecular dynamics and Nuclear Magnetic Resonance (NMR) spectroscopy to explore the structure of tyrocidine peptides. It was found that this compound forms a β-structure in both water and membrane-mimetic environments. sun.ac.za The research also investigated the self-aggregation of this compound in water, showing that monomers can form dimers and potentially higher-ordered structures. sun.ac.za While the simulations did not show significant disruption of the membrane structure within the simulated timescales, they suggested that tyrocidines could permeate the membrane and form aggregates that may lead to disruption. sun.ac.za

Furthermore, homology modeling has been used to create models of tyrocidine-based channels, which were found to be similar to those formed by gramicidin S. sun.ac.za These computational models suggest that the formation of channels is a plausible mechanism for the antibacterial action of tyrocidines. sun.ac.za Such computational studies, when combined with experimental data, provide a more complete picture of the molecular mechanisms underlying the activity of this compound.

Molecular Dynamics Simulations of this compound Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide atomic-level insights into how the peptide interacts with, inserts into, and disrupts the integrity of bacterial cell membranes. nih.gov This method allows researchers to visualize the dynamic processes that lead to the antibiotic's bactericidal effects, such as pore formation and lipid bilayer destabilization. mdpi.com

Detailed Research Findings:

In a typical MD simulation study of a cyclic antimicrobial peptide like this compound, the process begins by constructing a model system. This system includes the three-dimensional structure of this compound and a simulated bacterial membrane, often composed of a mixture of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) to mimic the charge and composition of a Gram-positive bacterial membrane. The entire system is then solvated in a water box with ions to replicate physiological conditions.

The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions over very short time intervals (femtoseconds). By iterating these calculations millions of times, a trajectory is generated that describes the peptide's behavior over nanoseconds to microseconds.

Analysis of these trajectories reveals critical information:

Initial Binding: Simulations show how the positively charged residues of the peptide are attracted to the negatively charged head groups of the membrane's phospholipids.

Structural Changes: The conformation of this compound may change upon membrane insertion. The peptide's rigid, cyclic structure, stabilized by hydrogen bonds, is crucial for its membrane-disrupting activity. mdpi.com

Membrane Disruption: Researchers can observe the insertion of hydrophobic residues of this compound into the lipid core of the membrane. This process disrupts the local lipid packing, leading to increased membrane fluidity, the formation of water channels, and leakage of cellular contents, which ultimately causes cell death. nih.gov

The table below outlines typical parameters used in an all-atom MD simulation designed to study the interaction between a cyclic peptide like this compound and a model bacterial membrane.

| Parameter | Typical Value/Setting | Purpose |

| Simulation Engine | GROMACS, AMBER, NAMD | Software package to perform the molecular dynamics calculations. |

| Force Field | CHARMM36m, AMBERff14SB | A set of parameters used to calculate the potential energy and forces between atoms in the system. |

| Membrane Model | POPE/POPG (3:1 ratio) bilayer | Represents a simplified Gram-positive bacterial inner membrane with anionic character. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| System Size | ~100,000 atoms | Includes the peptide, a patch of membrane (~15x15 nm), water, and ions. |

| Simulation Time | 500 nanoseconds to several microseconds | The duration of the simulation, which needs to be long enough to observe membrane interaction events. |

| Temperature Control | Nosé-Hoover thermostat (310 K) | Maintains the system at a constant, physiologically relevant temperature. |

| Pressure Control | Parrinello-Rahman barostat (1 bar) | Maintains constant pressure, allowing the simulation box to fluctuate in size. |

Homology Modeling and Channel Formation Predictions

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide when only its amino acid sequence is known. frontiersin.org The method relies on the principle that if two proteins share a similar sequence, they likely have similar structures. The process involves identifying a known experimental structure (a "template") with a sequence homologous to the target sequence, aligning the two sequences, and building a 3D model of the target based on the template's coordinates. nih.gov

Detailed Research Findings:

For a small, non-ribosomal peptide like this compound, traditional homology modeling is less commonly applied because its structure is not encoded by a direct gene template and is often determined experimentally through methods like NMR or X-ray crystallography. nih.gov However, the principles of comparative modeling are relevant in the context of predicting the structures of its synthetic analogues or variants.

More advanced computational approaches, such as ab initio modeling and deep learning-based tools like AlphaFold, are now being adapted for cyclic peptides. These methods can predict the structure of this compound from its sequence by folding it based on physicochemical principles or learned patterns from vast structural databases. semanticscholar.org

Once a reliable 3D model of this compound is obtained, it can be used to predict how multiple peptide molecules might aggregate to form channels or pores in a membrane. This is typically achieved through protein-protein docking simulations or, more robustly, through coarse-grained or all-atom MD simulations (as described in 6.5.1). These simulations can predict the aggregation state and orientation of this compound monomers within the lipid bilayer, providing a model for the architecture of the resulting ion channel. The predictions suggest that this compound molecules form a barrel-stave or toroidal pore, allowing for the unregulated passage of ions and small molecules across the bacterial membrane. nih.gov

The table below outlines the general steps and evaluation criteria for computational structure prediction and its application to channel formation.

| Step | Description | Key Metrics/Tools |

| 1. Sequence Input | The primary amino acid sequence of this compound (cyclo(D-Phe-Pro-Trp-D-Trp-Asn-Gln-Tyr-Val-Orn-Leu)) is used as the starting point. | N/A |

| 2. Structure Prediction | An ab initio or deep learning algorithm predicts the 3D conformation. For homology modeling, a template structure would be identified. | AlphaFold, I-TASSER, Rosetta |

| 3. Model Quality Assessment | The stereochemical quality and structural integrity of the predicted 3D model are evaluated. | Ramachandran Plot Analysis, pLDDT Score (for AlphaFold), RMSD to native structure |

| 4. Aggregation/Docking Simulation | Multiple copies of the validated this compound model are placed near a simulated membrane to predict how they interact and aggregate. | ClusPro, HADDOCK, MD Simulations |

| 5. Channel Analysis | The resulting aggregate (dimer, tetramer, etc.) is analyzed to determine if it forms a channel with a central pore and to measure its dimensions. | Pore-calculating software (e.g., HOLE), analysis of water/ion passage in MD |

Quantum Mechanical Calculations for Ligand Binding

Quantum Mechanical (QM) calculations offer the highest level of theoretical accuracy for studying molecular interactions. amazonaws.com Unlike the classical mechanics used in standard MD force fields, QM methods calculate the electronic structure of molecules, providing a highly detailed description of forces, charges, and energies involved in chemical bonds and non-covalent interactions. rsc.org For this compound, QM calculations can be used to precisely quantify the binding energy and interaction forces between the peptide and specific molecules, such as individual lipid head groups, ions, or water molecules that constitute its immediate environment within the membrane channel.

Detailed Research Findings:

Due to their high computational cost, full QM calculations are typically limited to smaller systems (hundreds of atoms). Therefore, they are often employed in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. In a QM/MM simulation of this compound interacting with a membrane, the most critical region—for example, the peptide and the lipid molecules in its immediate vicinity—is treated with QM, while the rest of the system (bulk lipids and water) is treated with a classical MM force field.

This approach allows for the detailed study of:

Ligand Binding Energetics: QM can precisely calculate the binding energy between this compound and a specific lipid molecule, dissecting the contributions from electrostatic interactions, van der Waals forces, and polarization effects. This helps explain why the peptide has a high affinity for bacterial membranes.

Reaction Mechanisms: If the peptide were to catalytically interact with a membrane component, QM methods could model the bond-making and bond-breaking steps of the reaction.

Charge Distribution: QM calculations provide an accurate description of how the electron distribution on the this compound molecule changes as it moves from an aqueous environment to the hydrophobic core of the membrane, a crucial factor for its function. nih.gov

The following table provides an illustrative breakdown of interaction energy components between a key residue of this compound (e.g., Ornithine) and a negatively charged lipid head group (phosphatidylglycerol), as would be determined by a QM calculation.

| Interaction Component | Calculated Energy (Illustrative) (kJ/mol) | Description |

| Electrostatic Energy | -250 | Strong attractive force between the positively charged amine group of Ornithine and the phosphate (B84403) of the lipid. |

| Van der Waals Energy | -40 | Short-range attractive forces due to temporary fluctuations in electron density. |

| Polarization Energy | -60 | Energy stabilization from the distortion of each molecule's electron cloud by the other's electric field. |

| Exchange-Repulsion | +80 | Strong repulsive force at very short distances preventing atoms from occupying the same space (Pauli exclusion). |

| Total Interaction Energy | -270 | The net binding energy, indicating a very strong and favorable interaction. |

Synthetic Biology and Chemical Synthesis of Tyrocidine C and Its Analogues

Total Chemical Synthesis Approaches for Tyrocidine C

The complete chemical synthesis of this compound and its related analogues has been achieved primarily through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key features of the solid-phase synthesis of tyrocidines include:

Resin and Linker: A common choice is a sulfamylbutyryl AM resin, which facilitates the assembly of the linear peptide precursor.